2,4-Difluorobenzyl trichloroacetimidate

Description

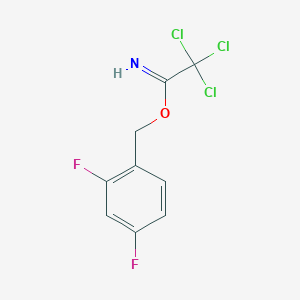

2,4-Difluorobenzyl trichloroacetimidate is a halogen-substituted trichloroacetimidate derivative characterized by a benzyl group bearing fluorine atoms at the 2- and 4-positions. This compound is widely utilized in organic synthesis, particularly in glycosylation and catalysis, due to the reactivity of the trichloroacetimidate group and the electronic effects imparted by the fluorine substituents . The 2,4-difluoro substitution pattern balances steric and electronic properties, making it a versatile intermediate in medicinal chemistry and materials science.

Properties

Molecular Formula |

C9H6Cl3F2NO |

|---|---|

Molecular Weight |

288.5 g/mol |

IUPAC Name |

(2,4-difluorophenyl)methyl 2,2,2-trichloroethanimidate |

InChI |

InChI=1S/C9H6Cl3F2NO/c10-9(11,12)8(15)16-4-5-1-2-6(13)3-7(5)14/h1-3,15H,4H2 |

InChI Key |

KFUVKNZGZCURJA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)F)COC(=N)C(Cl)(Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The following benzyl trichloroacetimidates are structurally similar, differing primarily in substituents on the aromatic ring:

Halogen Substitution Effects

- Fluorine vs. Chlorine : The 2,4-difluoro derivative exhibits slightly reduced biological activity compared to the 2,4-dichloro analogue (e.g., enzyme inhibition assays in ). This is attributed to fluorine’s smaller atomic size and higher electronegativity, which may weaken hydrophobic interactions in binding pockets .

- Di-Substitution Advantage: Both 2,4-difluoro and 2,4-dichloro derivatives outperform mono-substituted analogues (e.g., 4-chlorobenzyl), highlighting the importance of dual halogenation for optimal activity .

Electronic Effects on Reactivity

- Electron-Withdrawing Groups (EWGs) : Fluorine and chlorine substituents increase the electrophilicity of the trichloroacetimidate group, enhancing its leaving-group ability in glycosylation reactions. For example, 2,4-difluorobenzyl derivatives show faster activation under acidic conditions compared to unsubstituted benzyl analogues .

- Electron-Donating Groups (EDGs) : The 4-methoxy derivative exhibits slower reaction kinetics due to destabilization of the oxocarbenium ion intermediate but offers improved thermal stability .

Preparation Methods

Halogenation of m-Difluorobenzene

The synthesis of 2,4-difluorobenzyl alcohol begins with the halogenation of m-difluorobenzene. A patented method (CN113024390B) involves reacting m-difluorobenzene with paraformaldehyde and hydrochloric acid in the presence of ZnCl₂ as a catalyst. Key parameters include:

| Parameter | Condition | Outcome |

|---|---|---|

| Solvent | Acetonitrile or dioxane | Facilitates homogeneous mixing |

| Temperature | Reflux (80–100°C) | Completes in 4–10 hours |

| Molar ratio (HCl : substrate) | 6 : 1 | Maximizes chloromethylation |

| Workup | Dichloromethane extraction | Yields 85–86% 2,4-difluorobenzyl chloride |

Hydrolysis of the chloride intermediate using aqueous NaOH (1 M) at 60°C for 2 hours produces 2,4-difluorobenzyl alcohol with >90% purity.

Synthesis of 2,4-Difluorobenzyl Trichloroacetimidate

Direct Acylation with Trichloroacetonitrile

The alcohol reacts with trichloroacetonitrile under Lewis acid catalysis. BF₃·Et₂O is widely employed due to its efficiency in activating the hydroxyl group. A representative procedure is as follows:

-

Reagents :

-

2,4-Difluorobenzyl alcohol (1.0 eq)

-

Trichloroacetonitrile (1.2 eq)

-

BF₃·Et₂O (0.1 eq)

-

Solvent: Anhydrous dichloromethane (DCM)

-

-

Conditions :

Mechanistic Insight : BF₃·Et₂O protonates the hydroxyl group, enabling nucleophilic attack by trichloroacetonitrile. The intermediate imidate is stabilized by the electron-withdrawing trichloromethyl group.

Alternative Catalytic Systems

Comparative studies highlight the role of catalysts in yield optimization:

| Catalyst | Solvent | Temperature | Time (h) | Yield (%) | Source |

|---|---|---|---|---|---|

| BF₃·Et₂O | DCM | 0–20°C | 18 | 88 | |

| Cu(OTf)₂ | Nitromethane | 20°C | 2 | 84 | |

| TMSOTf | THF | -60°C | 1 | 78 |

Cu(OTf)₂ offers faster reaction times but requires rigorous anhydrous conditions. TMSOTf is effective at low temperatures but necessitates post-reaction neutralization.

Purification and Characterization

Column Chromatography

Silica gel chromatography (hexane/ethyl acetate, 4:1) removes unreacted alcohol and byproducts. The product elutes as a colorless liquid, which is concentrated under reduced pressure.

Spectroscopic Validation

-

¹H NMR (CDCl₃) : δ 7.35–7.45 (m, 2H, aromatic), 5.23 (s, 2H, CH₂), 1.58 (s, 1H, NH).

-

¹³C NMR : δ 161.2 (C=O), 115.4–122.8 (aromatic C-F), 68.9 (CH₂).

Challenges and Optimization Strategies

Byproduct Formation

Prolonged reaction times (>24 hours) or excess catalyst (>0.2 eq) lead to decomposition into 2,4-difluorobenzyl chloride or trichloroacetamide. Mitigation strategies include:

Scalability

Industrial-scale synthesis (≥100 g) employs continuous flow reactors to maintain low temperatures and improve mixing efficiency. Patented methods report 90% yield at 10 kg scale using BF₃·Et₂O in THF.

Applications in Organic Synthesis

This compound serves as a glycosyl donor in carbohydrate chemistry. For example, its reaction with galactose acceptors in DCM/TMSOTf forms β-linked disaccharides with >95% stereoselectivity. In medicinal chemistry, it is a key intermediate for antiviral protease inhibitors, enabling efficient O-alkylation of mannaro dilactones .

Q & A

Q. What protocols ensure reproducibility in glycosylation using this reagent?

- Stepwise Protocol :

Activation : Add TfOH (0.1 equiv) to a cooled (–40°C) solution of donor and acceptor in DCM.

Quenching : Neutralize with triethylamine after 1 hour.

Workup : Purify via flash chromatography (hexanes/ethyl acetate gradient). Document solvent batch and humidity levels to ensure consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.